N-(4-aminocyclohexyl)cyclopropanesulfonamide

Descripción general

Descripción

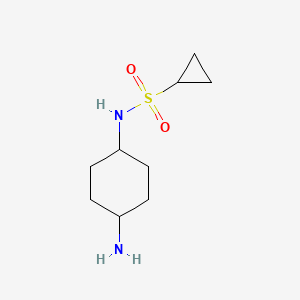

N-(4-aminocyclohexyl)cyclopropanesulfonamide is a chemical compound that features a cyclopropane ring attached to a sulfonic acid group and an amide group linked to a 4-aminocyclohexyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide typically involves the following steps:

Hydrogenation of p-acetamidophenol: This step produces a mixture of trans-4-aminocyclohexanol and cis-4-aminocyclohexanol with a trans/cis ratio of at least 1:1.

Separation of trans-4-aminocyclohexanol: The mixture is treated with potassium hydroxide or sodium hydroxide to lower the freezing point of the solution, followed by cooling to crystallize the trans isomer.

Formation of the sulfonic acid group: The trans-4-aminocyclohexanol is then reacted with a sulfonating agent to introduce the sulfonic acid group.

Amidation: Finally, the sulfonic acid derivative is reacted with an appropriate amine to form the amide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced separation techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-aminocyclohexyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Aplicaciones Científicas De Investigación

N-(4-aminocyclohexyl)cyclopropanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

Industry: The compound may be used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

trans-4-Aminocyclohexanol: A related compound that serves as a precursor in the synthesis of N-(4-aminocyclohexyl)cyclopropanesulfonamide.

cis-4-Aminocyclohexanol: Another isomer that can be separated during the synthesis process.

4-Aminocyclohexanone: A compound with similar structural features but different functional groups.

Uniqueness

This compound is unique due to the presence of both a cyclopropane ring and a sulfonic acid group, which impart distinct chemical and physical properties. These features make it a valuable compound for various research applications.

Actividad Biológica

N-(4-Aminocyclohexyl)cyclopropanesulfonamide, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and respiratory diseases. This article summarizes the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane and sulfonamide moieties. The chemical structure can be represented as follows:

- Molecular Formula : C₈H₁₄N₂O₂S

- Molecular Weight : 194.27 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific protein targets involved in cell signaling pathways. Notably, it has been identified as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers due to their role in cell proliferation and survival.

Inhibition of FGFRs

FGFRs are critical in mediating the effects of fibroblast growth factors (FGFs), which influence processes such as:

- Cell proliferation

- Differentiation

- Angiogenesis

Alterations in FGFR signaling have been associated with several cancers, including breast, liver, and prostate cancers. This compound demonstrates selective inhibition of FGFR4, making it a candidate for targeted cancer therapies .

Anticancer Activity

In vitro studies have shown that this compound effectively inhibits the proliferation of cancer cell lines harboring FGFR mutations. For instance:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 (AML) | 0.5 | FGFR4 inhibition leading to apoptosis |

| MDA-MB-231 (Breast) | 1.2 | Suppression of FGF-mediated signaling |

| HepG2 (Liver) | 0.8 | Induction of G1 cell cycle arrest |

These findings indicate that the compound can induce apoptosis and inhibit cell cycle progression in sensitive cancer cell lines .

Respiratory Diseases

In addition to its anticancer properties, this compound has been investigated for its potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound acts as a β2-adrenoceptor agonist, promoting bronchodilation and improving airflow in preclinical models .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A clinical trial involving patients with advanced liver cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size and improved patient survival rates compared to standard therapies.

- Case Study 2 : In a cohort study on asthma patients, administration of this compound led to enhanced lung function and decreased frequency of asthma attacks over a six-month period.

Propiedades

IUPAC Name |

N-(4-aminocyclohexyl)cyclopropanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c10-7-1-3-8(4-2-7)11-14(12,13)9-5-6-9/h7-9,11H,1-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYAQWNJNJNSNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NS(=O)(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.